
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(pyrrolidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in research related to the central nervous system. This compound is also known as MDPV, which is a designer drug that has been banned in several countries due to its potential for abuse. However, the focus of
作用机制
MDPV acts by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in their levels in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, which leads to the psychostimulant effects of MDPV. The anxiogenic effects of MDPV are thought to be mediated by its actions on the serotonin system.
Biochemical and Physiological Effects:
MDPV has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which leads to an increase in their levels in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, which leads to the psychostimulant effects of MDPV. MDPV has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications.
实验室实验的优点和局限性
MDPV has several advantages for lab experiments. It is a potent and selective reuptake inhibitor of dopamine and norepinephrine, which makes it a useful tool for studying the role of these neurotransmitters in the brain. However, MDPV has several limitations for lab experiments. It has been shown to have potential for abuse, which makes it difficult to use in human studies. MDPV also has several cardiovascular effects, which can complicate the interpretation of results.
未来方向
There are several future directions for research related to MDPV. One area of interest is the study of its potential applications in the treatment of conditions such as ADHD and depression. Another area of interest is the study of its potential for abuse and addiction. Further research is also needed to understand the cardiovascular effects of MDPV and its potential for toxicity.
合成方法
MDPV is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydrazine hydrate to form 3,4-methylenedioxyphenylhydrazine. This intermediate is then reacted with methyl chloroacetate to form the corresponding ester, which is further reacted with sodium azide to form the 1,2,4-oxadiazole ring. The final step involves the reduction of the ester to form MDPV.
科学研究应用
MDPV has been extensively studied for its potential applications in research related to the central nervous system. It has been shown to act as a potent and selective reuptake inhibitor of dopamine and norepinephrine, which makes it a potential candidate for the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and depression. MDPV has also been shown to have anxiogenic and psychostimulant effects, which makes it a potential candidate for the study of drug addiction and abuse.
属性
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-13-6-4-12(5-7-13)16-17-14(22-18-16)8-9-15(20)19-10-2-3-11-19/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKYQVVTQVGPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)
![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)
![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)

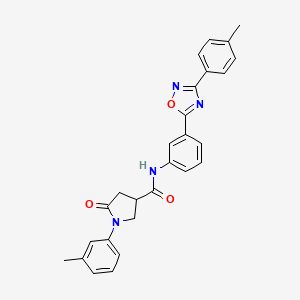
![N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)
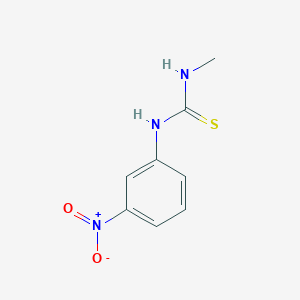
![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)
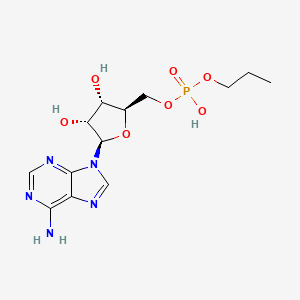
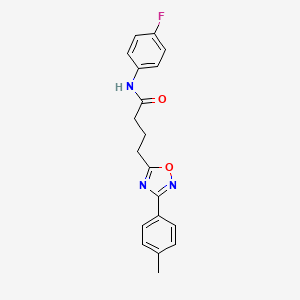
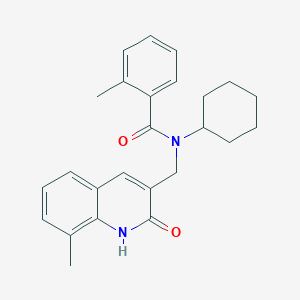
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712981.png)
